
3-Oxo-3-desvinylquinine 9-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate typically involves multiple steps, starting from quinine derivatives. The process includes:
Oxidation: The initial step involves the oxidation of quinine to form 3-Oxo-3-desvinylquinine.
Acetylation: The next step is the acetylation of 3-Oxo-3-desvinylquinine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in publicly available sources. the general approach involves large-scale synthesis using the same oxidation and acetylation steps, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-desvinylquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different quinine derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acetylating Agents: Acetic anhydride is commonly used for acetylation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-Oxo-3-desvinylquinine 9-Acetate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-desvinylquinine 9-Acetate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: The parent compound from which 3-Oxo-3-desvinylquinine 9-Acetate is derived.
3-Oxo-3-desvinylquinine: The immediate precursor in the synthesis of this compound.
Quinidine: A stereoisomer of quinine with similar properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetylated form enhances its stability and reactivity, making it valuable in various research applications.
Propiedades
Número CAS |
1217524-13-4 |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.406 |
Nombre IUPAC |
[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1 |
Clave InChI |
JYRRDLVMUWTZKM-UNGYYTSISA-N |
SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


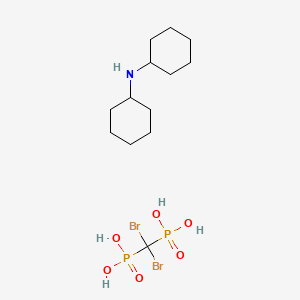

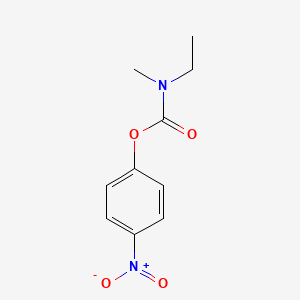
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
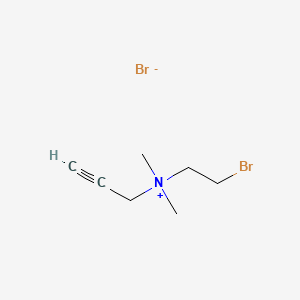
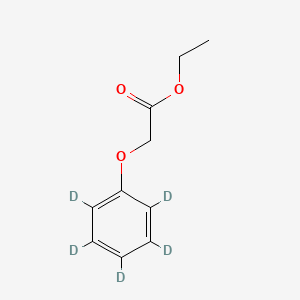

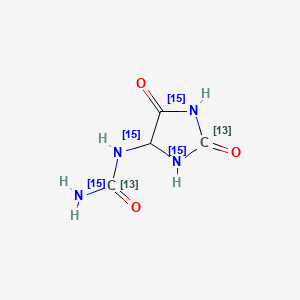
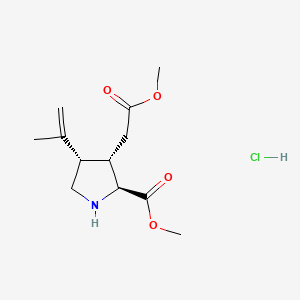
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
